6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Technical Guide
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a member of the chromane class of compounds, a scaffold found in numerous natural products with diverse biological activities. While specific research on this particular molecule is limited, its structural features, combining a chromane core with benzoyl and dihydroxy substitutions, suggest potential for significant pharmacological effects. This technical guide provides a summary of its known basic properties and explores its potential biological activities and mechanisms of action based on the established pharmacology of related chromane and chromone derivatives. Furthermore, this document outlines generalized experimental protocols for the characterization and evaluation of such compounds, offering a foundational framework for future research and drug development efforts.
Core Properties
The fundamental physicochemical properties of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane are summarized below. This data is essential for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| CAS Number | 86606-14-6 | [1][2][3] |
| Molecular Formula | C₁₈H₁₈O₄ | [3] |
| Molecular Weight | 298.33 g/mol | [1] |
| Solubility | Soluble in appropriate organic solvents. For aqueous solutions, warming to 37°C and ultrasonication may be required to enhance solubility. | [4] |
| Storage | Desiccate at -20°C for long-term stability. | [4] |
Potential Biological Activities and Mechanisms of Action
Direct biological studies on 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane are not extensively documented in publicly available literature. However, the chromane and chromone scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7]
Potential Anti-inflammatory Activity
Chromone derivatives have been shown to exert anti-inflammatory effects through various mechanisms.[8][9] A plausible mechanism for 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane could involve the modulation of key inflammatory signaling pathways. For instance, some chromones inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β) in macrophages.[8][10] This is often achieved by targeting transcription factors like NF-κB, which is a central regulator of the inflammatory response.[10] Another potential mechanism could be the activation of the glucocorticoid receptor, which can lead to the suppression of inflammatory gene expression.[10]
Potential Anticancer Activity
The chromane and chromone moieties are present in many compounds with demonstrated anticancer properties.[5][11] A common mechanism of action for such compounds is the induction of apoptosis (programmed cell death) in cancer cells.[12] Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[13][14][15] It is hypothesized that 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane could potentially trigger the intrinsic apoptotic pathway by causing mitochondrial stress and the release of pro-apoptotic factors like cytochrome c.[14][16]
Experimental Protocols
The following sections describe generalized experimental workflows for the synthesis, characterization, and biological evaluation of chromane derivatives like 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane.
Synthesis of Chromane Derivatives
The synthesis of chromane scaffolds can be achieved through various organic chemistry reactions. A common approach involves the annulation of a phenol with a suitable three-carbon component. Triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes represents a modern and efficient method for constructing the chromane ring system.[17][18]
General Protocol for Triflimide-Catalyzed Chromane Synthesis:
-
Reactant Preparation: Dissolve the o-hydroxy benzylic alcohol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Alkene: Add the alkene (1.5 equivalents) dropwise to the stirred solution.
-
Catalyst Addition: Introduce a pre-prepared solution of triflimide (5 mol%) in DCM.
-
Reaction: Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired chromane derivative.[18]
Characterization of a Novel Compound
A general workflow for the characterization of a newly synthesized or isolated natural product like 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is crucial to confirm its structure and purity.
Visualization of Potential Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, based on the known activities of related compounds.
Intrinsic Apoptosis Pathway
This pathway is a key mechanism for inducing cell death in cancer cells and is a common target for chemotherapeutic agents.
References
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- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
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